molecular formula C23H28ClN3O3 B588496 Avizafone-d5 Dihydrobromide CAS No. 1356022-34-8

Avizafone-d5 Dihydrobromide

Cat. No.: B588496
CAS No.: 1356022-34-8
M. Wt: 434.976
InChI Key: WQRZTXVDPVPVDN-KAJGCMSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avizafone-d5 Dihydrobromide is a deuterium-labeled analogue of Avizafone Dihydrobromide. Avizafone itself is a water-soluble prodrug of the benzodiazepine derivative diazepam. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotopes of hydrogen, carbon, and other elements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Avizafone-d5 Dihydrobromide involves the incorporation of deuterium into the Avizafone molecule. This process typically includes the following steps:

    Deuterium Exchange: The hydrogen atoms in Avizafone are replaced with deuterium atoms through a deuterium exchange reaction.

    Bromination: The resulting deuterated Avizafone is then reacted with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one atom or group of atoms is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Avizafone-d5 Dihydrobromide is widely used in scientific research for various applications:

Mechanism of Action

Comparison with Similar Compounds

    Avizafone: The non-deuterated version of Avizafone-d5 Dihydrobromide.

    Diazepam: The active metabolite of Avizafone.

    Rilmazafone: Another benzodiazepine prodrug with similar properties.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise studies of drug metabolism and pharmacokinetics. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .

Properties

IUPAC Name

(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRZTXVDPVPVDN-KAJGCMSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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